Ethyl 3-hydroxypiperidine-2-carboxylate
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Overview
Description
Ethyl 3-hydroxypiperidine-2-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxypiperidine-2-carboxylate typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The process may include steps like cyclization, cycloaddition, and annulation to form the piperidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-hydroxypiperidine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often includes binding to receptors or enzymes, leading to modulation of biological processes . For instance, piperidine derivatives are known to interact with the olfactory system in insects, affecting their ability to recognize host cues .
Comparison with Similar Compounds
Ethyl 3-hydroxypiperidine-2-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Used in chiral optimization and drug design.
Icaridin: A piperidine derivative used as an insect repellent.
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
Uniqueness: this compound stands out due to its specific functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 3-hydroxypiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTBBTRSBUVVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698391 |
Source
|
Record name | Ethyl 3-hydroxypiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142954-54-9 |
Source
|
Record name | Ethyl 3-hydroxypiperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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